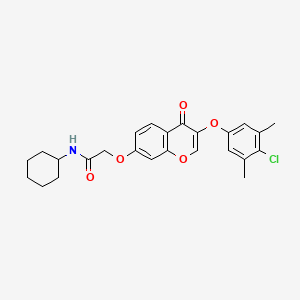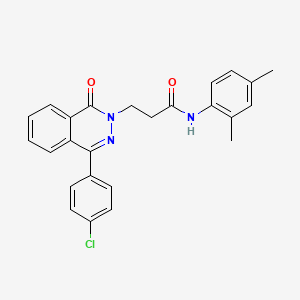![molecular formula C13H10BrN3S B11596977 2-[(3-bromobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11596977.png)
2-[(3-bromobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a bromophenyl group attached to a methylsulfanyl moiety, which is further connected to an imidazo[4,5-b]pyridine core. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Preparation Methods
The synthesis of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-diaminopyridine and 3-bromobenzyl chloride.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. This is achieved by reacting 2,3-diaminopyridine with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Cyclization: The intermediate product undergoes cyclization to form the imidazo[4,5-b]pyridine core. This is typically achieved by heating the intermediate with acetic anhydride.
Chemical Reactions Analysis
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imidazo[4,5-b]pyridine core.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Suzuki-Miyaura Coupling: The bromophenyl group can also participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE involves its interaction with specific molecular targets. The compound is known to modulate the activity of GABA A receptors, which are involved in the regulation of neurotransmission in the central nervous system. Additionally, it can inhibit the activity of certain enzymes involved in cancer cell metabolism, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE can be compared with other similar compounds such as:
Imidazo[4,5-c]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the imidazole ring.
Imidazo[1,2-a]pyridine: This isomer has a different fusion pattern of the imidazole and pyridine rings and is known for its use in the synthesis of various pharmaceuticals.
Imidazo[2,1-b]thiazine: This compound contains a sulfur atom in the thiazine ring and has been studied for its potential as an antimicrobial and anticancer agent.
Properties
Molecular Formula |
C13H10BrN3S |
|---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10BrN3S/c14-10-4-1-3-9(7-10)8-18-13-16-11-5-2-6-15-12(11)17-13/h1-7H,8H2,(H,15,16,17) |
InChI Key |
PRJPSNHKFPDYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11596909.png)
![Butyl 4-[3-(4-carbamoylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11596912.png)
![2-methoxy-4-{(Z)-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11596919.png)
![(4-bromo-2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11596929.png)
![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11596932.png)
![4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11596935.png)
![N-(4-fluorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11596946.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11596951.png)

![2-[1-(4-benzylpiperidin-1-yl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11596963.png)
![(5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596965.png)
![(4E)-2-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-4H-chromen-6-ol](/img/structure/B11596969.png)
![2-{5-[(3Z)-1-{[(3-chlorophenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11596979.png)

